molecular formula C7H15NO2 B1594825 Hexyl carbamate CAS No. 2114-20-7

Hexyl carbamate

Cat. No.: B1594825
CAS No.: 2114-20-7
M. Wt: 145.2 g/mol
InChI Key: ROASJEHPZNKHOF-UHFFFAOYSA-N
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Description

Hexyl carbamate, also known as carbamic acid hexyl ester, is an organic compound with the molecular formula C7H15NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is used in various chemical processes and has applications in different fields, including medicinal chemistry and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl carbamate can be synthesized through several methods. One common method involves the reaction of hexanol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 90°C. Another method involves the reaction of hexylamine with carbon dioxide and an alcohol, facilitated by a base such as cesium carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method ensures high yield and purity of the product. The process involves the reaction of hexyl alcohol with phosgene or its derivatives in the presence of a base. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Hexyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexyl carbamate has several applications in scientific research:

Mechanism of Action

Hexyl carbamate exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it acts as a protecting group by forming stable carbamate linkages with amines, preventing unwanted reactions during synthesis. In biological systems, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

hexyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASJEHPZNKHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175380
Record name Carbamic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-20-7
Record name Carbamic acid, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2114-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 918 parts of hexyl alcohol, 300 parts of urea and 14 parts of a cation exchanger which is commercially available under the registered name Amberlite 200 and, having been treated in accordance with Example (1 a), contains nickel, is heated to 130° C. whilst stirring. The temperature is then raised to 150° C. in the course of 6 hours and maintained thereat for a further 4 hours. After filtering off the exchanger, excess hexyl alcohol is distilled off under reduced pressure. 680 parts of hexyl carbamate (94% of theory) are obtained. Melting point= 56°-57° C.
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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